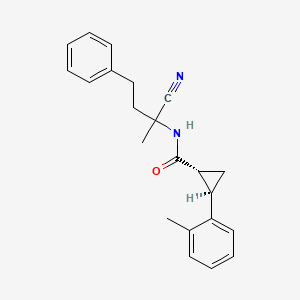![molecular formula C15H13ClN2O6S B2498309 Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate CAS No. 16362-53-1](/img/structure/B2498309.png)
Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate" is a chemical of interest due to its structural complexity and potential for various chemical properties and reactions. While specific studies directly on this compound are limited, related research provides insights into similar compounds' synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related sulfonylamino benzoate compounds involves multiple steps, including condensation reactions, nitration, and sulfonation. For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation followed by reduction and heating in specific conditions (Al-Said & Al-Sghair, 2013).
Molecular Structure Analysis
The molecular structure of sulfonylamino benzoate derivatives is characterized by specific spatial arrangements and bond angles. For example, in the molecule of a closely related compound, the dihedral angle between the two benzene rings is significant, illustrating the compound's three-dimensional structure and the potential for intermolecular interactions (Xing & Nan, 2005).
Chemical Reactions and Properties
Sulfonylamino benzoates participate in various chemical reactions, such as the Lossen rearrangement, which can be mediated by compounds like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, illustrating the versatility and reactivity of these compounds (Thalluri et al., 2014).
Scientific Research Applications
Molecular Structure Analysis :
- Jun-De Xing and Zhihan Nan (2005) investigated a similar compound, ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate, highlighting its molecular structure with a specific dihedral angle between benzene rings and intermolecular interactions. This research contributes to understanding the molecular geometry and potential reactivity of such compounds (Xing & Nan, 2005).
Biodegradation Studies :
- A study by Chunyan Li et al. (2016) on the biodegradation of chlorimuron-ethyl, a compound with a similar sulfonylurea structure, reveals insights into microbial degradation pathways and efficiency. This research is crucial for environmental management and understanding how such compounds break down in nature (Li et al., 2016).
Chemical Reaction Analysis :
- Research by P. Choudhury and P. Dureja (1996) on the methylation of chlorimuron-ethyl, another similar compound, provides insights into chemical reactions and product formation involving sulfonylurea-based compounds. This study aids in understanding the chemical behavior and potential applications of such molecules (Choudhury & Dureja, 1996).
Microbial Degradation Pathways :
- Seema B. Sharma, K. Banerjee, and P. Choudhury (2012) focused on the degradation of chlorimuron-ethyl by Aspergillus niger, identifying metabolic pathways and degradation products. This study enhances our understanding of how microorganisms can metabolize sulfonylurea herbicides, which could be relevant for bioremediation strategies (Sharma, Banerjee, & Choudhury, 2012).
properties
IUPAC Name |
ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)12-7-8-13(16)14(9-12)18(20)21/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYHHZKLIIEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)




![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)


![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

